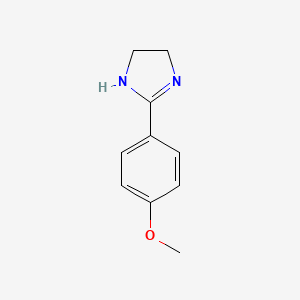

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Übersicht

Beschreibung

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol ist eine heterocyclische organische Verbindung, die einen Imidazolring aufweist, der mit einer 4-Methoxyphenylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol beinhaltet typischerweise die Kondensation von 4-Methoxybenzaldehyd mit Ethylendiamin unter sauren Bedingungen. Die Reaktion verläuft über die Bildung eines Schiff-Basen-Zwischenprodukts, das anschließend zum Imidazolring cyclisiert wird. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Essigsäure .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, werden aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren und effizienteren Katalysatoren, um die Ausbeute zu erhöhen und die Reaktionszeit zu verkürzen .

Chemische Reaktionsanalyse

Reaktionstypen

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Imidazolderivate zu bilden.

Reduktion: Reduktionsreaktionen können Dihydroimidazolderivate ergeben.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Phenylring oder am Imidazolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Imidazolderivate, die unterschiedliche funktionelle Gruppen an den Phenyl- oder Imidazolringen tragen können .

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antioxidative Eigenschaften.

Medizin: Es wird weiterhin an seiner potenziellen Verwendung als pharmazeutischer Zwischenstoff für die Entwicklung neuer Medikamente geforscht.

Industrie: Es wird bei der Synthese von Farbstoffen und anderen Industriechemikalien verwendet.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield dihydroimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the phenyl or imidazole rings .

Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Applications

Imidazoline derivatives, including 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, are noted for their extensive biological activities. Key applications include:

- Antihypertensive Activity : These compounds have been shown to exhibit significant antihypertensive effects. Studies indicate that imidazolines can modulate vascular resistance and influence blood pressure regulation through various mechanisms .

- Antihyperglycemic Effects : Research has demonstrated that imidazoline derivatives can lower blood glucose levels, making them potential candidates for diabetes management .

- Antidepressant Properties : Some studies suggest that these compounds may have antidepressant effects, potentially through their interaction with neurotransmitter systems in the brain .

- Antihypercholesterolemic Effects : They have also been identified as having the potential to reduce cholesterol levels, which is crucial for cardiovascular health .

- Anti-inflammatory Activities : The anti-inflammatory properties of imidazolines make them relevant in treating conditions characterized by inflammation .

Synthetic Applications

In addition to their biological significance, this compound serves as a valuable synthetic intermediate in organic chemistry:

- Catalysts in Organic Reactions : Imidazolines are often utilized as catalysts in various organic reactions, facilitating the formation of complex molecules with high specificity and yield. Their unique structural features allow them to stabilize transition states during chemical reactions .

- Building Blocks for Drug Development : The compound acts as a building block for synthesizing more complex pharmaceutical agents, contributing to drug discovery and development efforts .

Structural Insights

The structural characteristics of this compound enhance its functionality. The compound exhibits a planar arrangement with a dihedral angle of approximately 14.86° between the benzene and imidazole rings. This configuration is important for its biological activity as it influences molecular interactions with biological targets .

Several studies have documented the applications of this compound:

- Antihypertensive Study : A study demonstrated that this compound effectively reduced blood pressure in hypertensive animal models, suggesting its potential for developing new antihypertensive medications .

- Diabetes Management Research : Clinical trials indicated that imidazoline derivatives could significantly lower fasting blood glucose levels in diabetic patients, highlighting their therapeutic potential in managing diabetes .

- Synthesis of Novel Compounds : Researchers have successfully used this compound as a precursor to synthesize new derivatives with enhanced biological activity, showcasing its role in drug development .

Wirkmechanismus

Der Wirkungsmechanismus von 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol beinhaltet seine Interaktion mit verschiedenen molekularen Zielen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann es beispielsweise bestimmte Enzyme hemmen, indem es an deren aktiven Zentren bindet und so den Zugang des Substrats blockiert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Methoxyphenyl)-1H-imidazol

- 2-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol

- 2-(4-Methoxyphenyl)-4,5-dihydro-1H-triazol

Einzigartigkeit

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl eines Imidazolrings als auch einer Methoxyphenylgruppe einzigartig. Diese Kombination verleiht ihm einzigartige chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Biologische Aktivität

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : CHNO

- Molar Mass : 180.22 g/mol .

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including antihypertensive effects and potential anticancer properties.

Antihypertensive Activity

A study focused on the synthesis and evaluation of new imidazoline derivatives, including this compound, highlighted its affinity for imidazoline binding sites (IBS) and adrenergic receptors. The compound showed promising results in reducing mean arterial blood pressure (MAP) in spontaneously hypertensive rats, indicating its potential as an antihypertensive agent .

Anticancer Properties

Recent investigations into the compound's anticancer activity revealed that it can inhibit p53-MDM2 interactions, which is crucial for cancer cell proliferation. Compounds derived from this compound were shown to significantly upregulate p53 levels in various cancer cell lines, suggesting a mechanism for inducing apoptosis in tumor cells .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit the enzyme lipoxygenase (ALOX15), which is involved in inflammatory processes. The IC values indicate a moderate inhibitory effect compared to other tested compounds .

- Modulation of Protein Interactions : By affecting the p53-MDM2 pathway, the compound promotes the accumulation of p53 and p21 proteins, which are vital for cell cycle regulation and apoptosis .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antihypertensive | Reduces MAP in hypertensive rats | |

| Anticancer | Upregulates p53 in cancer cell lines | |

| Enzyme Inhibition | Moderate inhibition of ALOX15 |

Table 2: IC Values for ALOX15 Inhibition

| Compound | IC (µM) |

|---|---|

| This compound | 0.010 - 0.032 |

| Reference Compound (Nutlin-3a) | <0.001 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Hypertension Treatment : In a controlled study with spontaneously hypertensive rats, administration of the compound resulted in a statistically significant reduction in blood pressure over a four-week period. The study concluded that this compound could serve as a lead for developing new antihypertensive drugs .

- Cancer Cell Line Studies : A series of experiments conducted on RKO cells demonstrated that treatment with derivatives of this compound led to increased levels of apoptotic markers such as cleaved PARP and significant alterations in cell viability assays. These findings suggest its potential as an anticancer agent targeting wild-type p53 tumors .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRQSQCAHSRGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285359 | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-84-7 | |

| Record name | 2-Imidazoline, 2-(p-methoxyphenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-2-imidazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9DHG65ASB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.